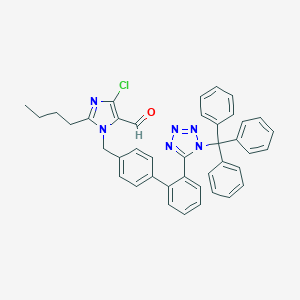

N-Trityl Losartan Carboxaldehyde

描述

属性

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCPYGMMJJBRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470120 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-18-5 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis of Losartan and the Position of N Trityl Losartan Carboxaldehyde

Elucidation of Convergent and Linear Synthetic Pathways to Losartan (B1675146)

The synthesis of complex organic molecules like Losartan can be approached through two primary strategies: linear and convergent synthesis. wikipedia.orgfiveable.meyoutube.com

The synthesis of Losartan has been achieved through both linear and convergent pathways. google.comprinceton.edu Early syntheses often followed a more linear approach, while later, more optimized industrial processes have favored convergent strategies to improve efficiency and reduce costs. units.itoup.com

Identification of N-Trityl Losartan Carboxaldehyde's Role within Losartan Synthetic Routes

This compound, chemically known as 2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde, emerges as a crucial intermediate primarily within convergent synthetic routes to Losartan. chemicea.com Its principal function is to serve as a precursor to Trityl Losartan. google.comgoogle.com

In these convergent strategies, the synthesis is typically divided into two main branches: the synthesis of a protected biphenyl-tetrazole moiety and the synthesis of the substituted imidazole (B134444) portion. This compound represents the penultimate intermediate before the formation of Trityl Losartan, which is the direct precursor to Losartan itself. google.comgoogle.com

The "trityl" group (triphenylmethyl) is a bulky protecting group used to mask the acidic proton of the tetrazole ring during the synthesis. This protection is essential to prevent unwanted side reactions during the coupling and modification of other parts of the molecule. google.comnih.gov

Precursor Analysis Leading to this compound

The formation of this compound involves the coupling of two key fragments:

N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole: This fragment constitutes the protected biphenyl-tetrazole "tail" of the Losartan molecule. google.comgoogle.com

2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde: This fragment represents the substituted imidazole "head" of the molecule. google.comgoogle.com

The synthesis of these precursors is a multi-step process in itself. For instance, 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde can be synthesized from valeronitrile (B87234) and acetyl chloride through a three-step sequence. researchgate.net

The key reaction that forms this compound is an alkylation reaction where the imidazole nitrogen of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde attacks the benzylic bromide of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole. google.comgoogle.com This reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521), and a phase transfer catalyst like cetrimide (B107326) or tetrabutylammonium (B224687) bromide to facilitate the reaction between the two phases. google.comgoogle.com

| Precursor | Chemical Structure | Role in the Synthesis |

|---|---|---|

| N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole | Protected biphenyl-tetrazole "tail" | Provides the core biphenyl (B1667301) structure with a protected tetrazole ring and a reactive site for coupling. |

| 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Substituted imidazole "head" | Provides the imidazole ring with the necessary substituents (butyl, chloro, and carboxaldehyde groups). |

Post-Synthetic Transformations Originating from this compound

Once this compound is formed, it undergoes a crucial transformation to yield Trityl Losartan. This involves the reduction of the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH). google.comgoogle.com This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165). google.comgoogle.comgoogle.com

The resulting Trityl Losartan is then subjected to the final deprotection step. The trityl protecting group is removed from the tetrazole ring, usually under acidic conditions, to yield the final active pharmaceutical ingredient, Losartan. google.comnewdrugapprovals.org This deprotection is a critical step, as the free tetrazole ring is essential for the drug's biological activity.

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Reduction of the aldehyde group | Trityl Losartan | Conversion of the carboxaldehyde to a primary alcohol, preparing the molecule for the final deprotection step. |

| Trityl Losartan | Deprotection (removal of the trityl group) | Losartan | Formation of the final active pharmaceutical ingredient with a free tetrazole ring. |

Synthetic Methodologies for N Trityl Losartan Carboxaldehyde and Its Precursors

Synthesis of the Imidazole (B134444) Core of Losartan (B1675146) Derivatives

A pivotal component of Losartan and its derivatives is the substituted imidazole ring. The synthesis of this heterocyclic core, specifically 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI), is a critical step that has been the subject of extensive research to optimize efficiency and yield.

Formation of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) and Analogues

The introduction of both a chloro and a formyl group onto the 2-butylimidazole (B45925) scaffold presents a significant synthetic challenge. Various strategies have been developed to achieve this transformation, with the Vilsmeier-Haack reaction being a prominent method.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netblogspot.comunits.it The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netunits.itresearchgate.net The electrophilic iminium ion then attacks the imidazole ring, leading to the introduction of a formyl group after hydrolysis. researchgate.netresearchgate.net

In the context of BCFI synthesis, the Vilsmeier-Haack reaction can be applied to a pre-existing 2-butyl-4-chloro-1H-imidazole. However, a more convergent approach involves the reaction of a 2-butyl-1H-imidazol-5(4H)-one intermediate with a mixture of POCl₃ and DMF. semanticscholar.org This one-pot reaction accomplishes both chlorination and formylation of the imidazole ring. Another described method involves the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent to yield 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. mdpi.com

The general mechanism of the Vilsmeier-Haack reaction involves the following steps:

Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. researchgate.netunits.it

Electrophilic attack of the Vilsmeier reagent on the electron-rich imidazole ring. units.it

Hydrolysis of the resulting iminium intermediate to yield the final aldehyde. researchgate.net

| Vilsmeier Reagent Component 1 | Vilsmeier Reagent Component 2 | Substrate | Product | Key Findings | Reference |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | 2-Butyl-1H-imidazol-5(4H)-one | 2-Butyl-4-chloro-5-formyl imidazole | Achieves both chlorination and formylation in a single step. | semanticscholar.org |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | 2-[Alkyl(aryl)amino]acetamides | 1-Alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes | Provides a route to N-substituted imidazole carboxaldehydes. | mdpi.com |

This table presents examples of Vilsmeier chloroformylation strategies for the synthesis of imidazole carbaldehyde derivatives.

Beyond the direct Vilsmeier-Haack approach, alternative multi-step strategies have been developed for the synthesis of BCFI, often starting from the readily available 2-butylimidazole. One such method involves a sequence of bromination, hydroxymethylation, oxidation, and finally, a halogen exchange. gre.ac.uk

The key steps in this alternative synthesis are:

Dibromination: Treatment of 2-butylimidazole with bromine yields a dibrominated imidazole. gre.ac.uk

Monobromination: Selective reduction of the dibromide with sodium sulfite (B76179) affords the 4(5)-bromo-2-butylimidazole. gre.ac.uk

Hydroxymethylation: The monobrominated imidazole undergoes hydroxymethylation. gre.ac.uk

Oxidation: The resulting hydroxymethyl group is oxidized to a carboxaldehyde using an oxidizing agent like manganese dioxide. gre.ac.ukgoogle.com

Halogen Exchange: The bromoaldehyde is then heated in concentrated hydrochloric acid to exchange the bromine atom for a chlorine atom, yielding BCFI. gre.ac.uk

Another synthetic route to BCFI starts from glycine (B1666218) and an imido ester. The condensation product is then subjected to a Vilsmeier reaction in the presence of a triflate catalyst, which has been shown to improve the yield and purity of the final product. mdpi.comnih.gov

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Key Findings | Reference |

| 2-Butylimidazole | Bromine, Sodium sulfite, Formaldehyde, Manganese dioxide, HCl | 4,5-Dibromo-2-butylimidazole, 4(5)-Bromo-2-butylimidazole, 4(5)-Bromo-2-butylimidazole-5(4)-carbaldehyde | 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) | A five-step synthesis with an overall yield of 24%. gre.ac.uk | gre.ac.uk |

| Glycine | Methyl pentanimidate, POCl₃, DMF, Triflate catalyst | (Pentanimidoylamino)acetic acid intermediate | 2-Butyl-4-chloro-5-formylimidazole (BCFI) | The use of a triflate catalyst enhances yield and purity. nih.gov | mdpi.comnih.gov |

This table outlines alternative synthetic pathways for the formation of the imidazole core of Losartan derivatives.

Construction of the Biphenyl-Tetrazole Fragment

The biphenyl-tetrazole moiety is the second critical component in the synthesis of N-Trityl Losartan Carboxaldehyde. Its construction relies on modern cross-coupling methodologies to create the core biphenyl (B1667301) structure.

Aryl-Aryl Coupling Reactions for Biphenyl Scaffold Formation

The formation of the C-C bond between the two phenyl rings is a cornerstone of the synthesis. While several methods exist, including the Ullmann coupling and Negishi coupling, the Suzuki-Miyaura coupling has emerged as a particularly effective and widely used strategy. mdpi.comresearchgate.netresearchgate.netnumberanalytics.comnumberanalytics.com

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. units.itnumberanalytics.comnumberanalytics.com In the context of Losartan synthesis, this typically involves the coupling of a substituted phenylboronic acid with a substituted aryl halide. units.itmdpi.com

A common approach for the biphenyl fragment of Losartan involves the Suzuki-Miyaura coupling of 4-methylphenylboronic acid with 2-bromobenzonitrile. researchgate.net This reaction constructs the 4'-methyl-2-cyanobiphenyl core, which can then be further functionalized. Subsequent steps involve the bromination of the methyl group to provide a reactive site for attachment to the imidazole core, and the conversion of the nitrile group into a tetrazole ring. researchgate.net

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed. Palladium-based catalysts are the most common, with various ligands being used to modulate the reactivity and stability of the catalyst. mdpi.com Research has also focused on developing more sustainable and "green" catalytic systems, such as the use of palladium nanoparticles derived from natural sources, which have demonstrated high catalytic activity and recyclability. researchgate.netnih.gov

Key parameters for a successful Suzuki-Miyaura coupling include:

Catalyst: Palladium complexes, often with phosphine (B1218219) ligands, or palladium nanoparticles. researchgate.netmdpi.com

Base: A base such as sodium carbonate, potassium carbonate, or an organic base is required to activate the organoboron species. units.it

Solvent: A variety of solvents can be used, including aqueous systems, which are considered more environmentally friendly. units.it

Temperature: Reaction temperatures can vary depending on the specific substrates and catalyst used. units.it

| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Key Findings | Reference |

| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Palladium nanoparticles (from Sargassum incisifolium) | Not specified | Not specified | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | High yield (98%) under mild, green conditions. researchgate.netnih.gov | researchgate.netnih.gov |

| 2-Trityl-5-(2-bromophenyl)tetrazole | 4-(Hydroxymethyl)phenylboronic acid | Not specified | Potassium carbonate | Not specified | N-Trityl Losartan precursor | Convergent approach utilizing a pre-formed tetrazole. | units.it |

| Aryl Halides | Aryl Boronic Acids | Pd(OAc)₂ | Not specified | Water | Biphenyls | Avoids organic solvents, appealing to green chemistry principles. | gre.ac.uk |

This table showcases examples of Suzuki-Miyaura coupling protocols used in the formation of the biphenyl scaffold for Losartan and its precursors.

Other Cross-Coupling Methodologies for Biphenyl Linkage

The formation of the biphenyl core of Losartan is a crucial step. While Suzuki-Miyaura coupling is common, other cross-coupling reactions have also been employed. These methods are fundamental in creating the carbon-carbon bond between the two phenyl rings.

Alternative strategies to the widely used Suzuki-Miyaura coupling for forming the biphenyl linkage in Losartan synthesis include:

Ullmann Coupling: This reaction can be used to couple aryl halides, such as 4-iodotoluene (B166478) and 2-iodobenzoate, though it often requires high temperatures. units.itnih.gov

Nickel-Catalyzed Coupling: An example is the coupling of (4-methylphenyl)magnesium bromide with 2-bromobenzonitrile, catalyzed by a nickel complex. units.itnih.gov This approach avoids the use of trialkyltin azides later in the synthesis. units.it

Negishi Coupling: This involves the reaction of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex. researchgate.net

A comparative analysis of different cross-coupling reactions for biphenyl synthesis is presented in the table below.

| Coupling Reaction | Typical Reactants | Catalyst | Key Advantages |

| Suzuki-Miyaura | Aryl boronic acid and aryl halide | Palladium complex nih.gov | Mild reaction conditions, high yields, commercially available reagents. nih.govnih.gov |

| Ullmann | Two aryl halides | Copper units.itnih.gov | Can be effective for specific substrates. units.itnih.gov |

| Nickel-Catalyzed | Organomagnesium and aryl halide | Nickel complex units.itnih.gov | Avoids certain hazardous reagents. units.itnih.gov |

| Negishi | Organozinc and aryl halide | Nickel or Palladium complex researchgate.net | Good for complex molecule synthesis. researchgate.net |

Tetrazole Ring Formation via Cycloaddition Reactions

The tetrazole ring is a key functional group in Losartan, acting as a bioisosteric replacement for a carboxylic acid group. thieme.deresearchgate.netresearchgate.net The most common method for its formation is a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net

This reaction can be carried out using various azide sources, including sodium azide in the presence of a Lewis or Brønsted acid. nih.govyoutube.com The reaction proceeds through the addition of the azide to the nitrile, followed by ring closure to form the aromatic tetrazole ring. youtube.com While traditional methods sometimes employed hazardous reagents like tri-n-octyltin azide, safer alternatives using sodium azide with zinc triflate have been developed. nih.gov

In some synthetic routes for Losartan, the tetrazole ring is formed by reacting an intermediate like 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole with trimethyltin (B158744) azide. google.comgoogle.com This directly produces a trimethylstannyl-substituted tetrazole, which is then further reacted. google.comgoogle.com

Introduction of the Trityl Protecting Group in Tetrazole Chemistry

The acidic proton of the tetrazole ring requires protection during certain synthetic steps, particularly those involving strong bases like organolithium reagents. google.comgoogle.comnewdrugapprovals.org The triphenylmethyl (trityl) group is a commonly used protecting group for this purpose. units.itthieme.degoogle.com

The trityl group is typically introduced by reacting the tetrazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). units.itgoogle.com This reaction is generally efficient and proceeds under mild conditions. units.it The bulky nature of the trityl group offers steric hindrance, preventing unwanted side reactions at the tetrazole ring. units.it

The introduction of the trityl group is a crucial step in convergent syntheses of Losartan, where different fragments of the molecule are prepared separately before being coupled. google.comnewdrugapprovals.orgprinceton.edu

Regioselective Tritylation Strategies for Tetrazole Protection

When protecting the tetrazole ring of 5-phenyltetrazole with a trityl group, the reaction shows high regioselectivity. The trityl group preferentially attaches to the N-2 position of the tetrazole ring. units.it This specificity is advantageous as it leads to the formation of a single, desired isomer, simplifying purification and subsequent reactions. units.it

The tritylation is often carried out by adding trityl chloride to a mixture of the tetrazole and triethylamine at a slightly elevated temperature (30-35 °C) to ensure the substrates remain dissolved. units.it The resulting triethylammonium (B8662869) hydrochloride byproduct can be easily removed by filtration. units.it

Coupling Reactions Leading to this compound

The final key step in the formation of the this compound intermediate is the coupling of the trityl-protected biphenyl-tetrazole moiety with the imidazole carboxaldehyde portion of the molecule.

N-Alkylation of Imidazole Carboxaldehyde with Trityl-Protected Biphenyl-Tetrazole Intermediates

This coupling is typically achieved through an N-alkylation reaction. The imidazole carboxaldehyde, specifically 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, is alkylated with a trityl-protected biphenyl-tetrazole intermediate that has a reactive leaving group, such as a bromomethyl group on the biphenyl ring (e.g., N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole). google.comgoogle.com

The reaction is often carried out in a biphasic solvent system (e.g., toluene (B28343) and water) under phase-transfer catalysis conditions, using a base like potassium hydroxide (B78521). google.comgoogle.com The use of a phase-transfer catalyst, such as cetrimide (B107326) or tetrabutylammonium (B224687) bromide, facilitates the reaction between the reactants in the different phases. google.comgoogle.com This method has been shown to be efficient and cost-effective. google.com

An alternative procedure involves reacting Losartan Carboxaldehyde with trityl chloride in the presence of trimethylamine (B31210) in a solvent like dichloromethane (B109758) to directly yield this compound with a high yield of 88%. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound is paramount, as its yield and purity directly impact the viability of subsequent manufacturing steps for active pharmaceutical ingredients. Optimization of reaction conditions focuses on several key areas: the strategic choice of solvents and bases, the use of catalysts, and the fine-tuning of temperature and reaction time. Research efforts have explored various methodologies to maximize conversion and minimize impurity formation in the synthesis of both the final compound and its critical precursors.

Detailed research findings indicate that the synthesis of this compound can be approached via different routes, with the most common being the coupling of an imidazole aldehyde fragment with a tritylated biphenyl bromide component, or the direct tritylation of a pre-formed losartan aldehyde structure.

One extensively documented method involves the direct N-tritylation of Losartan Carboxaldehyde. In this process, Losartan Carboxaldehyde is treated with trityl chloride in the presence of a base. chemicalbook.com The optimization of this step has led to the development of a highly efficient protocol. A solution of Losartan Carboxaldehyde in anhydrous dichloromethane (CH₂Cl₂) is treated with trimethylamine and trityl chloride. chemicalbook.com The reaction proceeds smoothly at room temperature (20°C) over 5 hours, achieving a high yield of 88% after purification. chemicalbook.com Purification is typically achieved through column chromatography, using an eluent system such as cyclohexane/EtOAc (85:15), to isolate the product as a high-purity white solid. chemicalbook.com

Table 1: Optimized Conditions for N-Tritylation of Losartan Carboxaldehyde

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Starting Material | Losartan Carboxaldehyde | 88% | chemicalbook.com |

| Reagent | Trityl Chloride | chemicalbook.com | |

| Base | Trimethylamine | chemicalbook.com | |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | chemicalbook.com | |

| Temperature | 20°C (Room Temperature) | chemicalbook.com | |

| Reaction Time | 5 hours | chemicalbook.com | |

| Purification | Column Chromatography | chemicalbook.com |

An alternative synthetic strategy involves the coupling of N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde. google.com This method utilizes a phase transfer catalyst to enhance the reaction efficiency between the two key intermediates. The optimization of this route focuses on creating a biphasic system that promotes the reaction while simplifying downstream processing. In a typical optimized procedure, the reactants are combined in toluene with potassium hydroxide and water. google.com A phase transfer catalyst, such as Tetrabutylammonium bromide, is crucial for facilitating the reaction between the organic and aqueous phases. google.com The reaction is conducted by heating to reflux at a controlled temperature of 50-60°C for 2-3 hours, a significantly shorter time frame that points to an efficient, optimized process. google.com This method is noted for producing this compound with good quality and high purity. google.com

Table 2: Optimized Conditions for Phase Transfer Catalysis Coupling

| Parameter | Condition | Source |

|---|---|---|

| Reactant 1 | N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole | google.com |

| Reactant 2 | 2-butyl-5-chloro-1H-imidazole-4-formaldehyde | google.com |

| Base | Potassium Hydroxide | google.com |

| Solvent System | Toluene / Water | google.com |

| Catalyst | Tetrabutylammonium bromide | google.com |

| Temperature | 50-60°C (Reflux) | google.com |

| Reaction Time | 2-3 hours | google.com |

The optimization of precursor synthesis is also critical. For instance, the synthesis of the key intermediate 2-(4-bromomethylphenyl)benzonitrile via Wohl-Ziegler bromination has been a subject of green chemistry initiatives. mdpi.com Traditional methods often use hazardous solvents like dichloromethane and radical initiators like AIBN over long reaction times. mdpi.com An optimized, environmentally friendly approach utilizes N-bromosuccinimide (NBS) with a 9W LED lamp as a sustainable energy source in acetonitrile, a safer solvent. mdpi.com This green method achieves a 72% yield in just 2 hours at 70°C, demonstrating a significant improvement in reaction time and environmental impact over conventional methods which might take 24 hours. mdpi.com

Table 3: Comparison of Synthetic Conditions for a Key Biphenyl Precursor

| Parameter | Conventional Method | Optimized "Green" Method | Source |

|---|---|---|---|

| Brominating Agent | DBDMH / AIBN | N-bromosuccinimide (NBS) | mdpi.com |

| Solvent | Dichloromethane | Acetonitrile | mdpi.com |

| Energy Source | Thermal (Reflux) | 9W LED Lamp | mdpi.com |

| Reaction Time | 24 hours | 2 hours | mdpi.com |

| Yield | ~80% | 72% | mdpi.com |

These research findings collectively illustrate that the optimization of reaction conditions for this compound and its precursors involves a multi-faceted approach. By carefully selecting reagents, catalysts, solvent systems, and energy sources, it is possible to achieve high yields and purity while also improving the safety and environmental profile of the synthesis.

Mechanistic Investigations and Reaction Pathways of N Trityl Losartan Carboxaldehyde

Elucidation of Trityl Group Protection and Deprotection Mechanisms

Protection Mechanism:

The protection of the tetrazole moiety in a Losartan (B1675146) precursor is typically achieved by reacting it with trityl chloride in the presence of a base. A common procedure involves dissolving the Losartan carboxaldehyde precursor in an anhydrous solvent like dichloromethane (B109758), followed by the addition of a base such as triethylamine (B128534) and then trityl chloride. chemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the tetrazole ring acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. The base, typically an amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. total-synthesis.com In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction. total-synthesis.com The bulky nature of the trityl group sterically hinders the N1 position of the tetrazole ring, leading to the preferential formation of the N2-trityl isomer.

Deprotection Mechanism:

The removal of the trityl group is typically accomplished under acidic conditions. commonorganicchemistry.com The mechanism involves the protonation of one of the nitrogen atoms of the tetrazole ring by a Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.comcommonorganicchemistry.com This protonation makes the trityl group a better leaving group. The C-N bond then cleaves, releasing the highly stable trityl cation and the deprotected tetrazole. The stability of the trityl cation, due to the delocalization of the positive charge over the three phenyl rings, is a key driving force for this reaction. total-synthesis.com Lewis acids can also be employed for deprotection. total-synthesis.com The choice of acid and reaction conditions can be modulated to achieve selective deprotection in the presence of other acid-sensitive groups. nih.gov For instance, milder acids like acetic acid or formic acid can be used to remove the trityl group while leaving other protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, intact. total-synthesis.com

Mechanistic Aspects of Aldehyde Reactivity in the Imidazole (B134444) Moiety

The aldehyde group at the C5 position of the imidazole ring in N-Trityl Losartan Carboxaldehyde is a key functional group that undergoes further transformation to yield the final hydroxymethyl group of Losartan. The reactivity of this aldehyde is influenced by the electronic properties of the imidazole ring and the substituents attached to it.

The imidazole ring is an electron-rich aromatic system, which can influence the electrophilicity of the aldehyde carbon. The nitrogen atoms in the ring can donate electron density through resonance, potentially reducing the reactivity of the aldehyde towards nucleophiles compared to a simple aliphatic or aromatic aldehyde. However, the presence of the electron-withdrawing chloro group at the C4 position can counteract this effect to some extent by inductively withdrawing electron density.

The primary reaction of the aldehyde group in the synthesis of Losartan is its reduction to a primary alcohol. This is typically achieved using a reducing agent such as sodium borohydride (B1222165). The mechanism involves the nucleophilic attack of a hydride ion (from the reducing agent) on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate during the workup to yield the hydroxymethyl group. The regioselectivity of this reduction is high, as the aldehyde is the most electrophilic carbonyl group in the molecule.

Kinetic and Thermodynamic Studies of Key Transformations involving this compound

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively published in readily available literature, general principles of organic chemistry allow for a qualitative understanding of these aspects.

The protection reaction with trityl chloride is generally a kinetically controlled process. The reaction is typically run at room temperature for a few hours, suggesting a moderate activation energy. chemicalbook.com The use of a catalyst like DMAP indicates that the uncatalyzed reaction may be slow. The formation of the stable HCl byproduct in the absence of a base would make the reaction thermodynamically less favorable, highlighting the importance of the base in driving the reaction to completion.

The deprotection reaction, being acid-catalyzed, will have its rate dependent on the concentration and strength of the acid used. Stronger acids like TFA lead to faster deprotection compared to weaker acids like acetic acid. total-synthesis.comcommonorganicchemistry.com The cleavage of the C-N bond is the rate-determining step, and the stability of the resulting trityl cation is a major thermodynamic driving force for the reaction.

The reduction of the aldehyde to the alcohol is a thermodynamically favorable process, as the C=O double bond is converted to a C-O single bond and an O-H single bond. The reaction is typically fast and goes to completion with a suitable reducing agent.

Table 1: Qualitative Kinetic and Thermodynamic Parameters for Key Transformations

| Transformation | Reactants | Products | Kinetic Profile | Thermodynamic Profile |

| Trityl Protection | Losartan Carboxaldehyde, Trityl Chloride, Base | This compound | Moderate rate at room temperature, can be catalyzed. | Favorable, driven by the formation of a stable product and neutralization of HCl. |

| Trityl Deprotection | This compound, Acid | Losartan Carboxaldehyde, Trityl Cation | Rate is dependent on acid strength and concentration. | Highly favorable, driven by the formation of the stable trityl cation. |

| Aldehyde Reduction | This compound, Reducing Agent | N-Trityl Losartan (alcohol) | Generally fast. | Highly favorable. |

Regioselectivity and Stereochemical Control in Synthetic Steps

Regioselectivity and stereochemistry are crucial aspects of the synthesis of Losartan and its intermediates, including this compound.

Regioselectivity:

A key regioselective step in the synthesis of Losartan is the alkylation of the imidazole derivative with the substituted benzyl (B1604629) bromide. drugfuture.com The imidazole ring has two nitrogen atoms that could potentially be alkylated. However, the reaction is highly regioselective, with the alkylation occurring predominantly at the N1 position of the imidazole ring. drugfuture.com This regioselectivity is influenced by both steric and electronic factors. The bulky butyl group at the C2 position and the chloro group at the C4 position can sterically hinder the approach of the electrophile to the N3 position, favoring alkylation at the less hindered N1 position.

Another important aspect of regioselectivity is the protection of the tetrazole ring. As mentioned earlier, the tritylation of the tetrazole ring in the biphenyl (B1667301) moiety favors the formation of the N2-trityl isomer over the N1-trityl isomer due to steric hindrance.

Stereochemical Control:

Derivatization and Further Transformations of N Trityl Losartan Carboxaldehyde

Chemical Reduction of the Carboxaldehyde Functionality to N-Trityl Losartan (B1675146) (Alcohol)

The reduction of the aldehyde group in N-Trityl Losartan Carboxaldehyde to a primary alcohol is a fundamental step in several reported syntheses of losartan. newdrugapprovals.orggoogle.comquickcompany.in This conversion yields N-Trityl Losartan, the direct precursor to losartan before the removal of the trityl protecting group. newdrugapprovals.orggoogle.com

The most commonly employed reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). newdrugapprovals.orggoogle.comquickcompany.ingoogle.comgoogle.com The reaction is typically carried out in a protic solvent medium, such as methanol, which facilitates the reduction process. google.comunits.it In some procedures, the reduction is performed in situ following the alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with the appropriate biphenylmethyl bromide derivative. quickcompany.indrugfuture.com The reaction with sodium borohydride is generally conducted at controlled temperatures, often starting at 0°C and maintaining it below 5°C during the addition of the reducing agent. google.com

The general reaction is as follows: this compound + NaBH₄ → N-Trityl Losartan

This reduction is a critical step in convergent synthesis strategies for losartan, where the complex imidazole (B134444) and biphenyltetrazole moieties are prepared separately and then joined, with the final functional group manipulation being the reduction of the aldehyde. newdrugapprovals.orggoogle.com

Table 1: Reagents and Conditions for the Reduction of this compound

| Reagent | Solvent System | Typical Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Cooled to 0-5°C | N-Trityl Losartan | google.com |

| Sodium Borohydride (NaBH₄) | Methanol/Aqueous N,N-dimethylacetamide | In situ reduction after alkylation | N-Trityl Losartan | google.com |

| Sodium Borohydride (NaBH₄) | THF/Methanol | Not specified | N-Trityl Losartan | newdrugapprovals.orggoogle.com |

Oxidative Transformations to N-Trityl Losartan Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, yielding N-Trityl Losartan Carboxylic Acid. clearsynth.com This compound is a protected form of losartan's major active metabolite, EXP-3174. clearsynth.com While direct oxidation methods for this compound are not extensively detailed in the provided literature, the oxidation of the unprotected Losartan Carboxaldehyde (EXP-3179) is well-documented and provides insight into potential synthetic routes. asianpubs.orgresearchgate.net These methods could theoretically be adapted for the trityl-protected analog.

The chemical name for N-Trityl Losartan Carboxylic Acid is [2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate. clearsynth.com

Pathways to Losartan's Active Metabolite (EXP-3174) from Losartan Carboxaldehyde

In humans, losartan is metabolized in the liver to its principal active metabolite, EXP-3174, which is a carboxylic acid derivative. asianpubs.orgpharmgkb.orgresearchgate.net This biotransformation proceeds through an intermediate aldehyde, known as EXP-3179 or Losartan Carboxaldehyde. asianpubs.orgpharmgkb.org The conversion of Losartan Carboxaldehyde to EXP-3174 is an oxidative process. asianpubs.org EXP-3174 is reported to be 10 to 40 times more potent than losartan itself as an angiotensin II receptor antagonist. asianpubs.orgnih.gov

Several laboratory methods have been developed to mimic this metabolic oxidation, converting Losartan Carboxaldehyde into EXP-3174. asianpubs.org These methods utilize various oxidizing agents and reaction conditions. asianpubs.orgresearchgate.net

Table 2: Synthetic Methods for the Oxidation of Losartan Carboxaldehyde to EXP-3174

| Procedure | Oxidizing Agent(s) | Solvent | Reaction Time | Key Features | Reference |

| A | Silver Nitrate (AgNO₃), Sodium Hydroxide (B78521) (NaOH) | Water | Overnight (reflux) | Uses silver salt as an oxidant. | asianpubs.org |

| B | Hydrogen Peroxide (H₂O₂), Potassium Hydroxide (KOH) | Methanol/Water | 20 minutes | Convenient, inexpensive, and rapid. | asianpubs.org |

| C | Oxone (Potassium peroxymonosulfate) | Dimethylformamide (DMF) | 5 hours | Efficient method for oxidation. | asianpubs.org |

| D | Palladium on Carbon (Pd/C), Sodium Borohydride (NaBH₄), Potassium Hydroxide (KOH) | Not specified | Overnight | A good method requiring extended reaction time. | asianpubs.org |

The cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, are responsible for the metabolic conversion of losartan to EXP-3174 in the liver. pharmgkb.orgresearchgate.netresearchgate.net

Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Studies

Isotopically labeled versions of losartan and its metabolites are indispensable tools for pharmacokinetic studies, metabolic fate determination, and as internal standards in quantitative bioanalytical assays. cpu.edu.cnimist.ma The synthesis of these labeled compounds often involves the use of this compound or related intermediates.

Deuterium-labeled analogues are commonly synthesized. cpu.edu.cnmedchemexpress.com For instance, four-deuterium-labeled losartan and losartan 5-carboxylic acid (EXP-3174) have been synthesized, starting from deuterium-labeled 4-bromotoluene, to serve as internal standards. cpu.edu.cn The synthesis of deuterium-labeled losartan 5-carboxylic acid involved the oxidation of the corresponding deuterium-labeled losartan. cpu.edu.cn Commercially available standards include Losartan-d4 (carboxylic acid), also known as E-3174-d4. medchemexpress.commedchemexpress.com

Radioactive isotopes are also incorporated for specific imaging or mechanistic studies.

¹⁸F-Labeling: For positron emission tomography (PET) imaging of angiotensin II type 1 receptors, ¹⁸F-labeled losartan derivatives have been synthesized. nih.gov One synthetic route involved protecting the tetrazole moiety of losartan with a trityl group to facilitate subsequent reactions. nih.gov

¹⁴C-Labeling: A synthesis of [¹⁴C]-losartan has been described, highlighting the use of carbon isotopes in drug development studies. drugfuture.com

The trityl protecting group plays a strategic role in these syntheses, allowing for specific modifications on other parts of the molecule before its removal in the final steps. newdrugapprovals.orgnih.gov

Table 3: Examples of Isotopically Labeled Losartan Analogues

| Isotope | Labeled Compound | Starting Material/Intermediate | Purpose | Reference |

| Deuterium (D or ²H) | Deuterium-labeled Losartan and Losartan 5-carboxylic acid | Four-deuterium-labeled 4-bromotoluene | Internal standards for pharmaceutical studies | cpu.edu.cn |

| Deuterium (D or ²H) | Losartan-d4 (carboxylic acid) / E-3174-d4 | Not specified | Internal standard for clinical mass spectrometry | medchemexpress.commedchemexpress.com |

| Fluorine-18 (¹⁸F) | [¹⁸F]FEtLos and [¹⁸F]AMBF₃Los | Trityl-protected losartan intermediate | PET radioligands for molecular imaging | nih.gov |

| Carbon-14 (¹⁴C) | [¹⁴C]-Losartan | Not specified | Not specified | drugfuture.com |

Future Research Trajectories

Development of Novel and Highly Efficient Synthetic Routes to N-Trityl Losartan (B1675146) Carboxaldehyde

The primary synthesis of N-Trityl Losartan Carboxaldehyde involves the protection of the tetrazole moiety of Losartan Carboxaldehyde using triphenylmethyl (trityl) chloride. chemicalbook.com A common laboratory-scale procedure involves reacting Losartan Carboxaldehyde with trityl chloride in the presence of a base like trimethylamine (B31210) in a solvent such as dichloromethane (B109758), achieving high yields. chemicalbook.com

However, in large-scale, convergent syntheses of Losartan, the trityl group is often introduced much earlier. A highly efficient approach involves the palladium-catalyzed Suzuki coupling of a key boronic acid intermediate, derived from trityl-protected 5-phenyltetrazole, with the brominated imidazole (B134444) portion. units.itprinceton.edu The aldehyde functionality is typically already present on the imidazole ring or is revealed just before the final reduction to the alcohol (Losartan). google.comnewdrugapprovals.org

Future research is aimed at improving these routes by:

Improving Reaction Conditions: Investigating milder and more selective reaction conditions to minimize byproduct formation and simplify purification processes.

Avoiding Hazardous Reagents: Replacing toxic reagents, such as the organotin compounds sometimes used for tetrazole formation, with safer alternatives. researchgate.netnih.gov

Table 1: Example Synthetic Step for this compound

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Losartan Carboxaldehyde, Triphenylmethyl Chloride | Trimethylamine, Dichloromethane, 20°C, 5h | This compound | 88% | chemicalbook.com |

In-depth Mechanistic Elucidation of Unwanted Side Reactions and Byproduct Formation

Improving synthetic efficiency requires a deep understanding of pathways that lead to impurities. For the synthesis of this compound and its subsequent conversion to Losartan, several side reactions are known.

Regioisomer Formation: During the alkylation of the imidazole ring, an undesired regioisomer, Isolosartan, can be formed. units.itresearchgate.net While some methods have optimized regioselectivity to yield less than 0.05% of this isomer, it remains a potential impurity. units.it

Dimer Formation: During the acidic deprotection of the trityl group to form Losartan, the newly liberated tetrazole can react with the hydroxymethyl group of another molecule, leading to the formation of dimers. units.it

Decomposition: The acidic conditions used for trityl group removal can also lead to general decomposition and the formation of multiple byproducts, complicating purification and lowering yields. nih.gov

Future research will employ advanced analytical and computational tools to study the kinetics and thermodynamics of these side reactions. A thorough mechanistic understanding could lead to the rational design of reaction conditions (e.g., specific catalysts, temperatures, solvents, or pH control) that suppress the formation of these and other impurities identified during process development. researchgate.net

Advancements in Catalytic Systems for Enhanced Sustainability and Selectivity

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern Losartan synthesis, used to form the critical biphenyl (B1667301) bond. units.itmdpi.com While effective, traditional palladium catalysts can be expensive and traces of the metal may contaminate the final product, requiring additional purification steps. units.it

A significant area of future research is the development of greener and more sustainable catalytic systems. Recent studies have shown the promise of using palladium nanoparticles (PdNPs) derived from natural sources like brown seaweed. nih.govmdpi.comnih.gov These biocatalysts offer several advantages:

Sustainability: They are derived from renewable resources. nih.gov

High Activity: They show strong catalytic activity, even at low concentrations. mdpi.com

Recyclability: The catalyst can be recovered and reused, reducing cost and waste. mdpi.com

Safety: This approach can avoid the use of hazardous solvents and reagents often found in traditional methods. nih.gov

Further advancements will likely focus on creating novel catalysts (including those based on more abundant and less toxic metals) that provide even greater selectivity and efficiency under mild, environmentally benign conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems in Losartan Synthesis

| Catalytic System | Key Reaction | Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Homogeneous Pd Catalyst | Suzuki Coupling | High efficiency, well-understood mechanism | Removal of residual palladium | units.it |

| Bio-derived Pd Nanoparticles | Suzuki Coupling | Sustainable, recyclable, high activity | Broadening substrate scope, scalability | mdpi.comnih.gov |

| Zinc Triflate / Sodium Azide (B81097) | Tetrazole Formation | Avoids hazardous organotin reagents | Improving yields and conditions | researchgate.netnih.gov |

Design and Synthesis of Related Chemical Entities Utilizing the N-Trityl Losartan Scaffold for Medicinal Chemistry Research

The this compound molecule is a valuable starting point for medicinal chemistry research. The aldehyde group is a versatile chemical handle that can be transformed into a wide array of other functionalities, while the N-trityl protected biphenyl-tetrazole portion provides the core structure responsible for binding to the angiotensin II receptor. nih.gov

Future research directions include:

Developing Novel Analogues: The aldehyde can be converted via reactions like reductive amination, Wittig olefination, or oxidation to create libraries of new Losartan-related compounds. These analogues can be screened for enhanced potency, improved selectivity, and better pharmacokinetic profiles. nih.govacs.org

Creating Molecular Probes: The scaffold can be modified to attach reporter groups, such as fluorescent dyes or positron-emitting isotopes for PET imaging. nih.gov For instance, the aldehyde can be reduced to the alcohol, which is then converted to an azide for use in click chemistry to attach a probe. nih.gov Such tools are invaluable for studying the renin-angiotensin system and the distribution of AT1 receptors in vivo.

By leveraging the this compound scaffold, researchers can explore the structure-activity relationships of this important class of therapeutic agents and develop new chemical entities with potential applications in both medicine and biological research.

常见问题

Q. What is the role of N-Trityl Losartan Carboxaldehyde in Losartan metabolism, and how is it identified in experimental systems?

this compound is a key intermediate metabolite in the biotransformation of Losartan, an angiotensin II receptor antagonist. It is formed during hepatic metabolism and serves as a precursor to active carboxylic acid derivatives. Identification typically involves liquid chromatography-mass spectrometry (LC-MS) to track its formation and degradation in in vitro systems (e.g., microsomal assays). Structural confirmation is achieved via NMR and high-resolution MS, with reference standards (e.g., CAS 133910-00-6) used for calibration .

Q. What synthetic methodologies are employed to produce this compound for research purposes?

Synthesis involves tritylation of Losartan intermediates to protect reactive sites (e.g., tetrazole groups) during derivatization. A common route includes:

- Step 1 : Reaction of Losartan with trityl chloride under anhydrous conditions.

- Step 2 : Oxidation of the hydroxymethyl group to the aldehyde using mild oxidizing agents (e.g., MnO₂). Purity is validated via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and quantified using certified reference materials (e.g., T888850) .

Q. How is this compound utilized as a reference standard in analytical workflows?

It is critical for quantifying Losartan metabolites in pharmacokinetic studies. Researchers prepare calibration curves using serial dilutions (e.g., 0.1–100 µg/mL in methanol) and validate method accuracy with spike-recovery experiments in biological matrices (plasma, urine). Cross-reactivity with structurally similar impurities (e.g., N-Trityl-deshydroxymethyl Losartan) must be assessed to avoid false positives .

Advanced Research Questions

Q. How can experimental design optimize the study of this compound’s COX-2 inhibitory activity?

A factorial design is recommended to evaluate variables such as concentration (1–50 µM), incubation time (6–24 hours), and cell type (e.g., endothelial cells vs. macrophages). Key endpoints include:

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how are they resolved?

Challenges include matrix interference (e.g., phospholipids in plasma) and instability of the aldehyde group. Solutions:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the analyte.

- Stabilization : Derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) to form stable hydrazones.

- Detection : Ultra-performance LC (UPLC) coupled with tandem MS (MRM mode) for sensitivity (LOQ ≤ 1 ng/mL) .

Q. How do researchers reconcile contradictions in reported metabolic pathways involving this compound?

Discrepancies arise from species-specific metabolism (e.g., rodents vs. humans) and enzyme polymorphisms (CYP2C9 vs. CYP3A4 dominance). To address this:

- Comparative studies : Parallel in vitro assays using human/rat hepatocytes.

- Isotopic labeling : Use of deuterated analogs (e.g., N-Trityl Losartan-d3 Carboxaldehyde) to track metabolic fate. For example, human hepatocytes show faster conversion to carboxylic acid derivatives compared to rodent models .

Q. What structural modifications of this compound enhance its anti-inflammatory efficacy without compromising stability?

Modifications focus on:

- Trityl group substitution : Replacing triphenylmethyl with bulkier groups (e.g., tris(4-fluorophenyl)methyl) to improve metabolic stability.

- Aldehyde masking : Prodrug strategies (e.g., ethoxyethyl protection) to reduce reactivity. In vitro data indicate that N-1-Ethoxyethyl Losartan Carboxaldehyde (CAS 165276-40-4) retains COX-2 inhibition while extending half-life in plasma by 3-fold .

Methodological Guidelines

- Experimental Design : Use multivariate approaches (e.g., full factorial designs) to optimize parameters like solvent systems, temperature, and catalyst ratios .

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. fluorescence detection) to ensure reproducibility .

- Safety Protocols : Handle aldehyde derivatives in fume hoods with appropriate PPE (nitrile gloves, lab coats) due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。